molecular formula C17H19NO2S3 B5741646 5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B5741646
M. Wt: 365.5 g/mol
InChI Key: HQDYAGWWZKEIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a synthetic derivative of the 1,2-dithiolo[3,4-c]quinoline-1-thione scaffold, a class of compounds recognized for their pleiotropic biological activities and significant potential in anticancer research . These hybrid molecules, which combine a 1,2-dithiol-3-thione ring with a dihydroquinoline structure, have been identified through in silico prediction (PASS Online) and experimental validation as promising multi-kinase inhibitors . The 1,2-dithiol-3-thione moiety acts as an effective endogenous hydrogen sulfide (H2S) donor, a key gaseous signaling molecule involved in regulating physiological processes, inhibiting apoptosis, and scavenging reactive oxygen species (ROS) through the stimulation of glutathione and glutathione-S-transferase . This mechanism contributes to a chemoprotective effect. The primary research value of this compound lies in its potential to function as a multi-targeted protein kinase inhibitor. Studies on closely related analogs have demonstrated potent inhibitory activity against a panel of kinases, including JAK3, NPM1-ALK, and cRAF, with IC50 values reaching the sub-micromolar range, comparable to or surpassing the reference drug sorafenib in some assays . This multi-kinase inhibition profile is a valuable strategy in oncology for overcoming drug resistance in complex diseases like cancer, as it can simultaneously affect multiple signaling pathways crucial for cancer cell proliferation, metabolism, and survival . Consequently, this compound represents a promising chemical tool for investigating new pathways in cancer therapy and the development of treatments for other multifactorial diseases.

Properties

IUPAC Name

1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S3/c1-5-6-13(19)18-12-8-7-10(20-4)9-11(12)14-15(17(18,2)3)22-23-16(14)21/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDYAGWWZKEIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a notable compound within the family of dithioloquinoline derivatives. This article explores its biological activity, focusing on its potential as a therapeutic agent, particularly in cancer treatment and kinase inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO2S3C_{17}H_{19}NO_2S_3 with a molecular weight of approximately 365.54 g/mol. Its unique structure features a butyryl group and a methoxy group attached to a dithioloquinoline core, which contributes to its biological activity.

The primary mechanism of action for this compound involves its ability to inhibit specific protein kinases. Kinases play crucial roles in various signaling pathways related to cell proliferation and survival. By binding to the active sites of kinases such as JAK3 and NPM1-ALK, this compound disrupts these pathways, potentially leading to apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that derivatives of the dithioloquinoline family exhibit significant antitumor properties. In studies evaluating various compounds:

CompoundTarget KinaseIC50 (μM)
2aJAK30.36
2bJAK30.38
2cJAK30.41
2aNPM1-ALK0.54
2bNPM1-ALK0.25

These results indicate that certain derivatives show potent inhibitory effects against key kinases involved in cancer progression .

Chemoprotective Effects

In addition to antitumor activity, compounds in this class have displayed chemoprotective effects. A study highlighted the potential of these compounds to protect against oxidative stress and DNA damage in cellular models . This property is particularly relevant for developing adjunct therapies in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of dithioloquinoline derivatives have also been explored. Some studies reported that these compounds exhibit higher antifungal activity than standard antibiotics like ketoconazole and bifonazole . This suggests that they may serve dual purposes as both anticancer and antimicrobial agents.

Case Studies

Case Study: Inhibition of JAK3 and NPM1-ALK

In a controlled laboratory setting, the efficacy of 5-butyryl-8-methoxy derivatives was evaluated against human cancer cell lines expressing JAK3 and NPM1-ALK. The results indicated that compounds exhibited more than 85% inhibition of these kinases at low micromolar concentrations . This level of inhibition suggests potential for clinical applications in targeted cancer therapies.

Case Study: Antifungal Activity

In another study focusing on antimicrobial properties, several dithioloquinoline derivatives were tested against various fungal strains. The findings revealed that certain compounds displayed superior antifungal activity compared to traditional antifungal medications . This highlights their potential utility beyond oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to other derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Selected Dithioloquinolinethione Derivatives

Compound Name Substituents Key Activities IC50 (µM) Melting Point (°C) References
Target Compound 5-Butyryl, 8-methoxy Multikinase inhibition (JAK3, cRAF), H₂S release, antioxidant Data pending Not reported
8-Methoxy-4,4-dimethyl-5-(2-thienylcarbonyl)-... (2i) 5-(2-Thienylcarbonyl), 8-methoxy Kinase inhibition, antitumor N/A 158–159
5-Benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-... (2c) 8-Morpholinylcarbonothioyl JAK3 inhibition 0.41 (JAK3), 0.78 (cRAF) 97–99
8-Phenylpiperazinylcarbonothioyl derivative (2a) 8-Phenylpiperazinylcarbonothioyl NPM1-ALK, JAK3 inhibition 0.54 (NPM1-ALK), 0.36 (JAK3) Not reported
5-(3-Chloro-1-benzothien-2-yl)carbonyl-7-methoxy-... (2l) 5-(3-Chloro-benzothienyl), 7-methoxy Kinase inhibition N/A 218–219
Oltipraz 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione Chemoprevention (NF-κB modulation, ROS scavenging) N/A 162–164

Structural and Pharmacological Insights

Substituent Effects on Kinase Inhibition: The 8-phenylpiperazinylcarbonothioyl derivative (2a) exhibits potent inhibition of NPM1-ALK (IC50 = 0.54 µM) and JAK3 (IC50 = 0.36 µM), outperforming sorafenib (IC50 = 0.78 µM for JAK3) . In contrast, the 8-morpholinylcarbonothioyl analog (2c) shows stronger activity against cRAF (IC50 = 0.78 µM vs. sorafenib’s 1.95 µM) .

H₂S Release and Antioxidant Capacity: All dithioloquinolinethiones release H₂S, which mitigates oxidative stress and protects mitochondria . The target compound’s butyryl chain may prolong H₂S release compared to smaller substituents (e.g., methoxy in 2i), though experimental validation is needed.

Thermal Stability :

  • Derivatives with aromatic substituents (e.g., 2l) exhibit higher melting points (218–219 °C) due to enhanced π-stacking, whereas aliphatic substituents (e.g., butyryl) likely reduce crystallinity, as seen in 2i (m.p. 158–159 °C) .

Comparison with Oltipraz: Oltipraz, a prototypical dithiolethione, shares chemopreventive mechanisms (e.g., glutathione induction) but lacks kinase-inhibitory activity. The target compound’s quinoline scaffold enables dual functionality: H₂S-mediated cytoprotection and kinase targeting .

Key Research Findings

  • Kinase Selectivity: Non-selective inhibition (e.g., 2c’s activity against both JAK3 and cRAF) may overcome resistance in multifactorial diseases like cancer .
  • Synthetic Feasibility: The target compound’s synthesis likely follows established routes for dithioloquinolinethiones, involving sulfur incorporation and substituent-specific coupling (e.g., butyryl acylation) .

Q & A

Q. How does the compound interact with cellular membranes in in vivo models?

  • Methodological Answer :
  • Liposome binding assays : Measure partitioning into DPPC membranes using fluorescence quenching techniques .
  • Permeability assays : Caco-2 cell monolayers assess intestinal absorption (Papp values >1 × 10⁻⁶ cm/s indicate high permeability) .
  • In vivo imaging : Radiolabel the compound with ¹⁴C to track biodistribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.